4-(5-ETHYLFURAN-2-AMIDO)BENZOIC ACID

Description

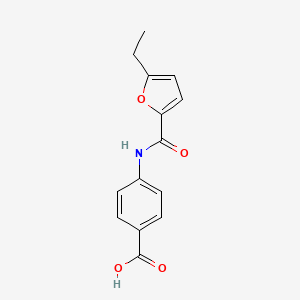

Structure

3D Structure

Properties

IUPAC Name |

4-[(5-ethylfuran-2-carbonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-2-11-7-8-12(19-11)13(16)15-10-5-3-9(4-6-10)14(17)18/h3-8H,2H2,1H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIDGFMJDNVOST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 5 Ethylfuran 2 Amido Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for Amide Bond Formation

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. amazonaws.comyoutube.com For 4-(5-ethylfuran-2-amido)benzoic acid, the most logical and common disconnection is at the amide C-N bond. youtube.comyoutube.com This disconnection breaks the molecule into two key synthons: a furan-based acyl cation equivalent and a benzamine-based nucleophile, or vice-versa.

This primary disconnection leads to two principal synthetic precursors:

Precursor A: 5-ethyl-2-furoic acid (or its activated derivative).

Precursor B: 4-aminobenzoic acid.

The forward synthesis would then involve the coupling of these two fragments to form the desired amide bond. A sensible first disconnection would be to cut through the amide bond, which splits the molecule into two halves, allowing for a convergent synthesis. youtube.com

| Target Molecule | Disconnection | Precursors |

| This compound | Amide C-N Bond | 5-ethyl-2-furoic acid and 4-aminobenzoic acid |

| OR | ||

| 5-ethyl-2-furanamine and 4-carboxybenzoyl chloride |

Conventional Synthetic Pathways to this compound

Conventional methods for forming the amide bond in this compound typically rely on well-established chemical principles, primarily involving the activation of the carboxylic acid component or direct condensation under specific conditions.

The most common strategy for amide synthesis involves activating the carboxylic acid to make it more electrophilic. fishersci.co.uk This is typically achieved by converting the carboxylic acid (5-ethyl-2-furoic acid) into a more reactive derivative, such as an acyl chloride, which can then readily react with the amine (4-aminobenzoic acid). The reaction of acyl chlorides with amines is often exothermic and may require cooling to control the reaction rate.

Alternatively, a wide array of coupling reagents can be used to facilitate the reaction directly from the carboxylic acid and amine without isolating an activated intermediate. These reagents are standard in peptide synthesis and are highly effective for creating amide bonds. fishersci.co.uk

Common Coupling Reagents for Amide Synthesis

| Coupling Agent Class | Examples | General Conditions |

|---|---|---|

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Often used with additives like HOBt or HOAt to prevent side reactions and racemization. fishersci.co.ukresearchgate.net |

| Uronium/Guanidinium Salts | HATU, HBTU, TBTU | Known for high efficiency and rapid reaction times, typically in the presence of a non-nucleophilic base like DIEA. fishersci.co.uk |

The general procedure involves dissolving the carboxylic acid (5-ethyl-2-furoic acid) and the amine (4-aminobenzoic acid) in a suitable solvent, adding the coupling reagent and a base, and stirring at room temperature. fishersci.co.ukresearchgate.net

Direct amidation involves the condensation of a carboxylic acid and an amine with the removal of water, often without the need for stoichiometric activating agents. encyclopedia.pub While this can be achieved by simply heating the components to high temperatures (typically >160 °C), this method is generally limited to robust substrates due to the harsh conditions. encyclopedia.pubmdpi.com A key challenge is the initial acid-base reaction between the carboxylic acid and amine, which forms a non-reactive ammonium (B1175870) carboxylate salt. mdpi.comresearchgate.net

To overcome this, catalytic methods have been developed. Boric acid, for instance, can catalyze the direct amidation of benzoic acids. sciepub.com It is proposed that boric acid reacts with the carboxylic acid to form a mixed anhydride (B1165640), which is a more reactive acylating agent. sciepub.com This intermediate then reacts with the amine to form the amide and regenerate the boric acid catalyst. sciepub.com

| Catalyst | Substrates | Conditions | Yield |

| Boric Acid (1 mol%) | Benzoic acid, Benzylamine | Toluene, reflux, 20 h | 89% |

| Boric Acid (10 mol%) | Benzoic acid, Benzylamine | Toluene, reflux, 5 h | 92% |

Table data adapted from a study on boric acid-catalyzed amidation of benzoic acid. sciepub.com

Advanced Synthetic Approaches and Process Intensification for this compound

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally friendly processes. These advanced approaches are applicable to the synthesis of furan-based amides like this compound.

A variety of metal-based and organocatalysts have been developed for direct amide formation under milder conditions than traditional thermal methods. encyclopedia.pubmdpi.com These catalysts offer improved yields and functional group tolerance.

Titanium-based Catalysts: Titanium tetrachloride (TiCl₄) has been shown to mediate the direct condensation of carboxylic acids and amines in good to excellent yields. nih.gov The reaction is typically performed in pyridine (B92270) at elevated temperatures. nih.gov

Ruthenium-based Catalysts: Ruthenium complexes can catalyze the direct coupling of primary alcohols and amines to form amides, a process that involves the in-situ oxidation of the alcohol to an aldehyde followed by reductive amination. organic-chemistry.org While this applies to alcohol precursors, it represents an alternative catalytic route.

Boron-Derived Catalysts: Besides simple boric acid, more complex arylboronic acids, such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid, have been shown to be highly active catalysts for direct amidation at room temperature for a wide range of substrates. organic-chemistry.org

These catalytic systems avoid the use of stoichiometric activating agents, reducing waste and often allowing for milder reaction conditions. encyclopedia.pub

Adherence to green chemistry principles is increasingly important in chemical synthesis. mdpi.com For a molecule like this compound, this involves several considerations. The furan (B31954) precursor, 5-ethyl-2-furoic acid, can potentially be derived from biomass. Furanic compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are key platform molecules derived from lignocellulosic biomass. mdpi.com

Enzymatic methods represent a particularly green approach to amide bond formation. nih.gov

Enzymatic Synthesis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of free carboxylic acids and amines. These reactions are highly selective, occur under mild conditions, and often use environmentally benign solvents like cyclopentyl methyl ether. nih.gov This enzymatic strategy avoids the need for activating agents and intensive purification steps, producing amides with excellent yields. nih.gov

The use of water as a solvent, catalyst-free conditions where possible, and the development of processes with high atom economy are central to the green synthesis of amides. sciepub.comrsc.org

Microwave-Assisted Synthesis of Furan-Containing Amides

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and often improving yields in the formation of amide bonds. This method is particularly applicable to the synthesis of furan-containing amides. researchgate.netnih.gov The general approach involves the direct amidation of a carboxylic acid and an amine under solvent-free conditions or in a high-boiling solvent, utilizing microwave irradiation to provide the necessary activation energy. nih.govnih.gov

For the synthesis of furan-containing amides, a furan carboxylic acid, such as 5-ethylfuran-2-carboxylic acid, would be reacted with 4-aminobenzoic acid. The reaction can be facilitated by coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO−) under microwave irradiation. researchgate.net These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

A key advantage of microwave-assisted synthesis is the significant reduction in reaction time compared to conventional heating methods. mdpi.com For instance, reactions that might take several hours under reflux can often be completed in a matter of minutes in a microwave reactor. researchgate.netmdpi.com Furthermore, solvent-free microwave-assisted methods, sometimes using a catalyst like ceric ammonium nitrate (B79036) (CAN), represent a greener chemistry approach, minimizing waste and simplifying product isolation. nih.govnih.gov

Optimization of Reaction Conditions and Yields for this compound Production

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically varied include the choice of solvent, catalyst, temperature, and reaction time. researchgate.netscielo.br

The synthesis would likely proceed via the coupling of 5-ethylfuran-2-carboxylic acid and 4-aminobenzoic acid. The selection of the coupling agent and the solvent system is paramount. While solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are common, greener alternatives such as acetonitrile (B52724) have been shown to provide a good balance between reaction conversion and selectivity in related syntheses. researchgate.netscielo.br

The table below illustrates a hypothetical optimization study for the synthesis of this compound, based on common practices in amide bond formation.

| Entry | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | EDC/HOBt | DMF | 25 | 12 | 65 |

| 2 | HATU | DMF | 25 | 4 | 85 |

| 3 | T3P | Ethyl Acetate (B1210297) | 60 | 6 | 78 |

| 4 | EDC/HOBt | Acetonitrile | 80 | 2 | 70 |

| 5 | HATU | Acetonitrile | 60 | 1 | 90 |

| 6 | DMT/NMM/TsO- | THF (Microwave) | 100 | 0.25 | 88 |

This is a representative table illustrating potential optimization parameters.

Detailed research findings from analogous reactions show that Lewis acids or Brønsted acids can also be employed to catalyze such transformations. nih.gov For instance, scandium(III) triflate (Sc(OTf)₃) has been used effectively in the synthesis of other heterocyclic compounds. nih.gov The optimization process would involve systematically varying these parameters to find the conditions that afford the highest yield of the desired product with minimal side-product formation. researchgate.net Purification of the final product would likely be achieved through recrystallization or column chromatography.

Considerations for Chiral Analogues in Synthetic Pathways (if applicable to future derivatives)

The development of chiral analogues of this compound is a relevant consideration for applications in medicinal chemistry and materials science, where stereochemistry often plays a crucial role. nih.goviupac.org If a chiral center were to be introduced into the molecule, for example, by modifying the ethyl group on the furan ring, enantioselective synthetic methods would be required to control the stereochemical outcome. nih.gov

A major challenge in the synthesis of chiral amides is the potential for racemization, especially when coupling chiral amino acids or their derivatives. rsc.org To address this, a variety of racemization-free coupling reagents have been developed. These include reagents like TCFH-NMI, Boc-Oxyma, and others that activate the carboxylic acid in a manner that minimizes the loss of stereochemical integrity. rsc.org

Another advanced strategy involves the use of chiral catalysts. For instance, co-catalyzed reactions using an achiral rhodium complex and a chiral squaramide have been shown to facilitate the enantioselective N-H insertion of carbenes into primary amides, yielding chiral amides with high enantioselectivity. nih.gov Similarly, chiral auxiliaries attached to one of the reactants can direct the stereochemical course of the reaction, which can then be removed in a subsequent step. iupac.org The design of a synthetic pathway for a chiral derivative of this compound would need to carefully consider these modern asymmetric synthesis techniques to ensure the production of an enantiomerically pure compound. acs.org

Advanced Spectroscopic and Structural Elucidation of 4 5 Ethylfuran 2 Amido Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the molecule's covalent framework. For 4-(5-ethylfuran-2-amido)benzoic acid, techniques such as COSY, HSQC, and HMBC reveal through-bond correlations.

¹H and ¹³C NMR Assignments: The expected chemical shifts for the protons and carbons of the molecule are predicted based on known values for similar structural motifs like 4-ethylbenzoic acid and furan-2-carboxamide. docbrown.infochemicalbook.com The electron-withdrawing nature of the amide and carboxylic acid groups, along with the electronic properties of the furan (B31954) ring, influences the precise location of each signal.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Structure Fragment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1' | -CH₃ (ethyl) | 1.29 (t) | 12.5 |

| 2' | -CH₂- (ethyl) | 2.80 (q) | 21.8 |

| 3 | Furan H-3 | 6.35 (d) | 109.5 |

| 4 | Furan H-4 | 7.20 (d) | 115.0 |

| 5 | Furan C-5 | - | 163.0 |

| 2 | Furan C-2 | - | 145.2 |

| 7 | Amide C=O | - | 157.5 |

| 8 | Amide N-H | 10.5 (s) | - |

| 10, 14 | Benzene (B151609) H-10/14 | 7.85 (d) | 119.0 |

| 11, 13 | Benzene H-11/13 | 8.05 (d) | 130.8 |

| 9 | Benzene C-9 | - | 142.5 |

| 12 | Benzene C-12 | - | 126.0 |

| 15 | Carboxyl C=O | - | 167.0 |

| 16 | Carboxyl O-H | 12.9 (s) | - |

Note: Predicted values are based on analogous structures and may vary from experimental results. Shifts are referenced to a standard like TMS.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons.

A strong correlation would be observed between the furan protons H-3 and H-4.

The ethyl group would show a clear cross-peak between the methyl (H-1') and methylene (B1212753) (H-2') protons.

The aromatic protons of the benzene ring (H-10/14 and H-11/13) would show correlations corresponding to their ortho coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to.

The furan protons H-3 and H-4 would correlate to carbons C-3 and C-4, respectively.

The ethyl protons H-1' and H-2' would correlate to carbons C-1' and C-2'.

The benzene protons H-10/14 and H-11/13 would correlate to their respective carbons, C-10/14 and C-11/13.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting the different structural fragments.

Expected Key HMBC Correlations

| Proton(s) | Correlated Carbon(s) | Significance of Correlation |

| H-4 (furan) | C-2, C-5 | Confirms furan ring structure and substitution pattern. |

| H-3 (furan) | C-5, C-7 (amide C=O) | Connects the furan ring to the amide carbonyl. |

| H-2' (ethyl) | C-4, C-5 | Confirms the position of the ethyl group on the furan ring. |

| N-H (amide) | C-7, C-9, C-10/14 | Links the amide nitrogen to both the furanoyl and phenyl moieties. |

| H-10/14 (benzene) | C-12, C-9, C-15 (carboxyl) | Confirms the para-substitution on the benzene ring and connects it to the carboxylic acid. |

While solution NMR provides data on the time-averaged structure of a molecule, solid-state NMR (ssNMR) offers insight into its conformation and packing in the crystalline state. nih.gov For molecules like this compound, which can exist in different crystalline forms (polymorphs), ssNMR is a valuable tool. researchgate.net

Differences in the crystalline environment lead to variations in chemical shifts compared to the solution state. For instance, the ¹³C signals of the carboxylic acid and amide carbonyls are particularly sensitive to hydrogen bonding and packing effects. researchgate.netosti.gov The presence of multiple, distinct peaks for a single carbon site in a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum can indicate the existence of more than one molecule in the asymmetric unit of the crystal or the presence of a polymorphic mixture. researchgate.net Furthermore, ssNMR can be used to study the dynamics of the ethyl group within the crystal lattice, determining if it is fixed or exhibits rotational motion.

Single-Crystal X-ray Diffraction for Definitive Molecular Architecture and Crystal Packing

Single-crystal X-ray diffraction provides the most unambiguous determination of a molecule's three-dimensional structure, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

In the crystalline state, molecules of this compound are expected to be held together by a network of intermolecular interactions, with hydrogen bonds playing a dominant role. researchgate.netresearchgate.net

Carboxylic Acid Dimers: A common and highly stable motif for carboxylic acids is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating an R²₂(8) ring motif. researchgate.net

Amide Interactions: The amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O). This allows for the formation of chains or sheets where molecules are linked via N-H···O=C hydrogen bonds. nih.gov

Other Interactions: The furan oxygen atom can also act as a weak hydrogen bond acceptor. researchgate.netnih.gov Additionally, π-π stacking interactions between the furan and benzene rings may contribute to the stability of the crystal packing.

Hypothetical Hydrogen Bond Parameters

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |

| O16-H16···O15' | 0.82 | 1.82 | 2.64 | 175 | R²₂(8) Dimer |

| N8-H8···O7'' | 0.86 | 2.05 | 2.91 | 168 | C(4) Chain |

Note: Data is hypothetical and based on typical values for similar functional groups found in the Cambridge Structural Database. researchgate.netnih.gov

The crystal structure reveals the molecule's preferred conformation. Key conformational features for this compound would include:

Dihedral Angle: The torsion angle between the planes of the furan and benzene rings is a critical parameter. While extensive conjugation would favor planarity, steric hindrance may cause a slight twist. In related structures, this angle can vary. mdpi.com

Amide Conformation: The amide linkage is generally planar. The orientation (cis or trans) relative to the C-N bond is a defining feature.

Ethyl Group Orientation: The conformation of the ethyl group relative to the furan ring would be determined, showing the lowest energy arrangement within the packed crystal structure.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis and Purity Assessment

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula and an assessment of its purity. rsc.org The calculated exact mass for the neutral molecule C₁₃H₁₃NO₄ is 247.0845 Da. By analyzing the fragmentation pattern under techniques like Collision-Induced Dissociation (CID), the structural connectivity can be further confirmed. wikipedia.org

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the amide bond, which is a common fragmentation route for such compounds. rsc.org

Predicted HRMS Fragmentation of [M+H]⁺ Ion

| m/z (Predicted) | Formula | Fragment Structure | Fragmentation Pathway |

| 248.0917 | [C₁₃H₁₄NO₄]⁺ | Protonated Molecular Ion | [M+H]⁺ |

| 230.0812 | [C₁₃H₁₂NO₃]⁺ | Loss of H₂O | [M+H - H₂O]⁺ |

| 121.0284 | [C₆H₅O₂]⁺ | Benzoyl cation (furan side) | Cleavage of amide C-N bond |

| 138.0550 | [C₇H₈NO₂]⁺ | Protonated 4-aminobenzoic acid | Cleavage of amide C-N bond with H-transfer |

| 122.0362 | [C₇H₆O₂]⁺ | Benzoic acid cation radical | Loss of ethyl-furan moiety |

| 93.0335 | [C₅H₅O]⁺ | Furanoyl cation minus CO | Decarbonylation of the 121.0284 fragment |

Note: The fragmentation pathway is predictive, based on established principles of mass spectrometry for amides and aromatic compounds. acs.orgdocbrown.info

This detailed analysis, combining various spectroscopic and diffraction methods, allows for the complete and unambiguous structural elucidation of this compound, providing a solid foundation for any further investigation into its properties and reactivity.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In a typical MS/MS experiment, the parent ion of this compound (m/z 259.08) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a veritable fingerprint of the molecule's structure.

While specific experimental MS/MS data for this compound is not widely published, the fragmentation pathway can be predicted based on the known fragmentation patterns of its constituent functional groups: the benzoic acid moiety and the furan-amide portion.

Key fragmentation pathways would likely include:

Decarboxylation: A characteristic fragmentation of benzoic acid derivatives is the loss of carbon dioxide (CO2), which would result in a fragment ion at m/z 215.09. docbrown.infosci-hub.se

Amide Bond Cleavage: The amide bond is susceptible to cleavage, which could occur in two principal ways:

Cleavage yielding the 5-ethylfuran-2-carbonylium ion (m/z 123.04).

Cleavage resulting in the formation of the 4-aminobenzoic acid radical cation (m/z 137.04) or related fragments.

Furan Ring Fragmentation: The ethyl-substituted furan ring may undergo fragmentation, such as the loss of an ethyl radical (C2H5•) leading to a fragment at m/z 230.07, or other characteristic ring-opening pathways.

Formation of Acylium Ion: A prominent peak in the mass spectra of many aromatic acids is the acylium ion. docbrown.info For the title compound, this would correspond to the benzoyl-type cation, though its formation might be less favorable than amide cleavage.

A hypothetical fragmentation pattern is presented in the table below.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

|---|---|---|---|

| 259.08 | 215.09 | [M-H-CO2]⁻ | CO2 |

| 259.08 | 137.04 | [H2N-C6H4-COOH]⁺ | C7H7O |

| 259.08 | 123.04 | [5-ethylfuran-2-CO]⁺ | C7H6NO2 |

| 259.08 | 77.04 | [C6H5]⁺ | C8H8NO3 |

The precise fragmentation pattern and the relative abundance of the fragment ions would provide definitive structural confirmation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule and probing its conformational state. mdpi.com The vibrational spectrum of this compound would exhibit characteristic bands corresponding to its furan, amide, and benzoic acid moieties.

Key Vibrational Modes:

Carboxylic Acid Group: The O-H stretch of the carboxylic acid will appear as a very broad band in the FT-IR spectrum, typically in the range of 3300-2500 cm⁻¹. spectroscopyonline.com The C=O stretch of the carboxylic acid is expected to be a strong band around 1710-1680 cm⁻¹ in the FT-IR spectrum, with conjugation to the aromatic ring lowering the frequency. spectroscopyonline.comdocbrown.info

Amide Group: The N-H stretch of the secondary amide will be observed as a sharp to medium band around 3300 cm⁻¹. The amide I band (primarily C=O stretch) is a very strong and characteristic absorption in the FT-IR spectrum, typically found between 1680 and 1630 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) will appear around 1550 cm⁻¹.

Furan Ring: The furan ring has several characteristic vibrations. The C-H stretching of the furan ring protons will be observed above 3100 cm⁻¹. Ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. globalresearchonline.netresearchgate.net

Benzene Ring: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring will be seen in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations are also characteristic and depend on the substitution pattern.

Ethyl Group: The C-H stretching vibrations of the ethyl group will be found in the 2980-2850 cm⁻¹ region.

A summary of the expected characteristic vibrational frequencies is provided in the table below.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| C=O stretch | 1710-1680 | |

| C-O stretch | 1320-1210 | |

| Amide | N-H stretch | ~3300 |

| Amide I (C=O stretch) | 1680-1630 | |

| Amide II (N-H bend, C-N stretch) | ~1550 | |

| Furan Ring | C-H stretch | >3100 |

| Ring stretch | 1600-1450 | |

| Benzene Ring | C-H stretch | >3000 |

| C=C stretch | 1600-1450 | |

| Ethyl Group | C-H stretch | 2980-2850 |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization of Potential Chiral Derivatives

While this compound itself is achiral, the introduction of a chiral center, for instance, by modification of the ethyl group or by creating atropisomerism through restricted rotation around the amide bond, would necessitate the use of chiroptical spectroscopy to determine the absolute configuration. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful techniques for this purpose. cas.cz

Should a chiral derivative of this compound be synthesized, its CD spectrum would show characteristic Cotton effects corresponding to the electronic transitions of the chromophores within the molecule. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. nih.gov

For example, if a chiral center were introduced at the α-position of the ethyl group, the resulting stereoisomers would be enantiomers. Their CD spectra would be mirror images of each other. The electronic transitions of the furan ring and the benzoyl moiety would be perturbed by the chiral center, giving rise to a unique CD signature. nih.govchinesechemsoc.org

The application of theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the CD spectra of the different possible stereoisomers. By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration of the chiral derivative can be confidently assigned. chinesechemsoc.org This combined experimental and theoretical approach is a cornerstone of modern stereochemical analysis.

Theoretical and Computational Chemistry Studies on 4 5 Ethylfuran 2 Amido Benzoic Acid

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD can provide a detailed picture of conformational changes and interactions with the solvent. nih.govnih.gov

For 4-(5-ethylfuran-2-amido)benzoic acid, MD simulations can be employed to explore its conformational landscape in different solvents. This would involve analyzing the torsional angles within the molecule, particularly around the amide bond and the linkages to the furan (B31954) and benzoic acid rings, to identify the most populated conformations. The flexibility of the ethyl group on the furan ring would also be a subject of interest.

Solvation effects are critical for understanding how the molecule behaves in a biological or chemical environment. MD simulations explicitly model the solvent molecules, allowing for the study of hydrogen bonding between the carboxylic acid and amide groups of the solute and the surrounding solvent molecules. nih.gov The stability of these interactions and the structure of the solvation shell around the molecule can be investigated. Such studies have been performed on dihydroxybenzoic acids to understand their behavior in solution. nih.gov

Prediction of Reactivity and Reaction Pathways using Computational Models

Computational models can be used to predict the reactivity of this compound and to elucidate potential reaction mechanisms.

Transition State Theory (TST) is a fundamental concept used to explain the rates of chemical reactions. wikipedia.org It postulates a quasi-equilibrium between reactants and a high-energy transition state complex. wikipedia.org By locating the transition state structure on the potential energy surface, computational methods can be used to calculate the activation energy of a reaction, which is a key determinant of the reaction rate. wikipedia.org

For this compound, TST could be applied to study reactions such as amide hydrolysis or electrophilic substitution on the aromatic rings. A reaction coordinate analysis would involve mapping the energy of the system as it progresses from reactants to products through the transition state. This would provide a detailed understanding of the mechanism and the factors that influence the reaction's feasibility.

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Benzoic Acid and Furan Amide Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. chitkara.edu.in These models are valuable in drug design and materials science for predicting the properties of new compounds. chitkara.edu.innih.gov

For derivatives of benzoic acid and furan amides, QSAR studies have been successfully applied to understand their antimicrobial and other biological activities. nih.govresearchgate.netnih.gov In these studies, various molecular descriptors are calculated for each compound in a series. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). researchgate.netnih.gov

A typical QSAR study on related compounds might reveal that electronic parameters, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment are important for describing a particular biological activity. researchgate.net For instance, in a study of p-amino benzoic acid derivatives, electronic parameters like total energy and LUMO energy were found to be dominant in explaining antimicrobial activity. chitkara.edu.in Similarly, for benzoylaminobenzoic acid derivatives, hydrophobicity, molar refractivity, and aromaticity were shown to be conducive to inhibitory activity. nih.gov

For this compound, a QSAR model could be developed using a series of analogues with different substituents on the furan or benzoic acid rings. This would help in predicting how modifications to the structure might enhance a desired property.

Table 2: Common Descriptors Used in QSAR Studies of Benzoic Acid and Furan Amide Derivatives

| Descriptor Type | Examples | Potential Relevance |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges | Relates to reaction mechanisms, charge transfer, and electrostatic interactions. chitkara.edu.inresearchgate.net |

| Steric/Topological | Molecular Weight, Molar Refractivity, Surface Area, Shape Indices | Relates to how the molecule fits into a binding site and its overall size. nih.gov |

| Hydrophobic | LogP (Partition Coefficient) | Relates to the molecule's ability to cross cell membranes and interact with hydrophobic pockets. nih.gov |

In Silico Screening and Ligand-Based Design for Mechanistic Target Interactions

Computational, or in silico, methodologies have become indispensable in modern drug discovery and development. These techniques, including virtual screening and ligand-based drug design, offer a rapid and cost-effective means to predict the interactions between a small molecule, such as this compound, and its potential biological targets. While specific in silico screening and ligand-based design studies focusing exclusively on this compound are not extensively detailed in the public domain, the principles of these methods can be applied to understand its potential mechanistic interactions.

Ligand-based drug design, for instance, relies on the knowledge of other molecules that bind to a target of interest. If a set of molecules with known activity against a specific receptor or enzyme share structural similarities with this compound, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. The structure of this compound could then be aligned with this pharmacophore to predict its likelihood of binding to the same target.

Virtual screening, a related computational technique, involves docking a three-dimensional model of the compound into the binding site of a macromolecular target. This process calculates the probable binding affinity and orientation of the ligand within the target's active site. For example, studies on structurally similar benzoic acid derivatives have utilized molecular docking to investigate their inhibitory potential against enzymes like xanthine (B1682287) oxidase and protein kinase CK2. nih.govnih.gov Such an approach could theoretically be applied to this compound to explore its potential interactions with a wide array of protein targets.

The insights gained from these computational studies can guide the synthesis and biological evaluation of novel derivatives. For instance, if a docking simulation suggests that a particular functional group on the furan or benzoic acid moiety is crucial for binding, medicinal chemists can focus on modifications at that position to enhance potency or selectivity. This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery.

Reactivity and Transformation Mechanisms of 4 5 Ethylfuran 2 Amido Benzoic Acid

Hydrolytic Stability and Degradation Pathways of the Amide Linkage

The amide linkage in 4-(5-ethylfuran-2-amido)benzoic acid is susceptible to hydrolysis, a reaction that cleaves the bond between the carbonyl group and the nitrogen atom. This process, which results in the formation of 5-ethylfuroic acid and 4-aminobenzoic acid, can be catalyzed by either acid or base.

It is known that the furan (B31954) ring itself can be sensitive to low pH, which may lead to acid-catalyzed ring-opening phenomena. researchgate.net This suggests that under harsh acidic conditions, degradation of the furan moiety could occur alongside amide hydrolysis.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic and Furan Rings

Both the furan and the benzene (B151609) rings can undergo substitution reactions, though their reactivity differs significantly.

Furan Ring: The furan ring is an electron-rich aromatic system and is considerably more reactive towards electrophilic substitution than benzene. chemicalbook.com Reactions such as nitration, halogenation, and sulfonation occur readily, typically under milder conditions than those required for benzene. pharmaguideline.com Electrophilic attack preferentially occurs at the C5 position (alpha to the oxygen), which is already substituted with an ethyl group in this molecule, and the C2 position, which is part of the amide linkage. pearson.compearson.comquora.com The presence of the amide group at the C2 position and the ethyl group at the C5 position will direct incoming electrophiles to the C3 or C4 positions.

Nitration: Can be achieved using mild nitrating agents like acetyl nitrate (B79036) at low temperatures. pharmaguideline.com

Halogenation: Furan reacts vigorously with chlorine and bromine at room temperature. pharmaguideline.com For monosubstitution, milder conditions are necessary, such as using dioxane or DMF as a solvent at low temperatures for bromination. pharmaguideline.com

Sulfonation: Can be carried out with reagents like a pyridine-sulfur trioxide complex at room temperature. pharmaguideline.com

Nucleophilic substitution on the furan ring is generally difficult unless activated by strong electron-withdrawing groups. edurev.inquimicaorganica.org The presence of such groups can stabilize the intermediate formed during nucleophilic attack. quimicaorganica.org

Nucleophilic aromatic substitution on the benzoic acid ring is uncommon unless activated by strong electron-withdrawing groups.

Reactions Involving the Carboxylic Acid Moiety (e.g., Esterification, Anhydride (B1165640) Formation)

The carboxylic acid group of this compound can undergo a variety of reactions typical for this functional group.

Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer-Speier esterification) yields the corresponding ester. wikipedia.orglibretexts.org For example, reaction with methanol (B129727) would produce methyl 4-(5-ethylfuran-2-amido)benzoate. wikipedia.org Isotope-labeling experiments have shown that the C-OH bond of the carboxylic acid is broken during this reaction. libretexts.org

Anhydride Formation: Dehydration of two molecules of the carboxylic acid, typically by heating or using a dehydrating agent like acetic anhydride or thionyl chloride, can form a symmetric anhydride. wikipedia.orgorgsyn.orgresearchgate.net For instance, benzoic acid can be converted to benzoic anhydride by heating with acetic anhydride. wikipedia.org A variety of reagents can be used to facilitate this, including phosphorus pentoxide and dicyclohexylcarbodiimide (B1669883). researchgate.net

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) can convert the carboxylic acid into the more reactive acid chloride. libretexts.orglibretexts.org

Amide Formation: Reaction with an amine, often activated by a coupling reagent like dicyclohexylcarbodiimide (DCC), can form a different amide at the carboxylic acid position. libretexts.org

These reactions provide pathways to a diverse range of derivatives. nih.govnih.gov

Reactions Involving the Furan Ring (e.g., Oxidation, Cycloaddition)

The electron-rich furan ring is susceptible to both oxidative cleavage and cycloaddition reactions.

Oxidation: Furan and its derivatives can be oxidized by various reagents, often leading to ring-opening. pharmaguideline.com Depending on the oxidant and reaction conditions, different products can be obtained. For example, oxidation can yield 1,4-dicarbonyl compounds. rsc.orgrsc.org Vapor-phase catalytic oxidation of furans can produce maleic acid. researchgate.net The presence of substituents on the furan ring can influence the reaction rate and product distribution. researchgate.net Some oxidation processes proceed through an endoperoxide intermediate. rsc.orgrsc.orgresearchgate.net

Cycloaddition: Furan can act as a diene in Diels-Alder [4+2] cycloaddition reactions with suitable dienophiles, especially electron-deficient ones. nih.govquora.com This reaction provides a route to form bicyclic adducts. quora.com Furan can also participate in other types of cycloadditions, such as [2+2] cycloadditions with alkenes and alkynes and [4+3] cycloadditions with oxyallyl cations. quora.com

Table 1: Summary of Furan Ring Reactions

| Reaction Type | Reagent/Conditions | Typical Products |

|---|---|---|

| Oxidation | Mn(III)/Co(II) catalysts, O₂ | 1,4-dicarbonyl compounds rsc.orgrsc.org |

| V₂O₅, heat | Maleic acid researchgate.net | |

| Diels-Alder [4+2] Cycloaddition | Electron-deficient alkenes/alkynes | Bicyclic oxabicycloheptane derivatives quora.com |

| [4+3] Cycloaddition | Oxyallyl cations | Oxabicyclo-octane derivatives quora.com |

Photochemical Transformations and Stability under Irradiation

The photochemical behavior of this compound is complex, involving potential transformations of both the furan and the aromatic amide components.

Furan derivatives can undergo several photochemical reactions upon irradiation. netsci-journal.com These include isomerization to cyclopropenyl derivatives, often proceeding through a "Dewar furan" intermediate. netsci-journal.com Irradiation of furan derivatives can also lead to the formation of pyrroles in the presence of amines. netsci-journal.com Near-UV irradiation of some furan derivatives can induce dimerization via a [2+2] cycloaddition. researchgate.net Furthermore, photocatalytic methods can convert furans into pyrroles. nih.gov

Fully aromatic amides also exhibit photochemical reactivity. cdnsciencepub.com Irradiation, for instance at 254 nm, can induce a photo-Fries rearrangement, leading to the formation of aminobenzophenone-type products. cdnsciencepub.com The photostability of aromatic amides can be influenced by the degree of conjugation in the molecule. cdnsciencepub.com Aromatic poly(amine-amide)s exhibit photoluminescence, with emission in the green region of the visible spectrum. rsc.org

Mechanistic Insights into Complex Reactions of this compound

The reactivity of this molecule can be understood through the mechanisms of its constituent parts.

Acid-Catalyzed Furan Ring Opening: In acidic aqueous solutions, the furan ring can undergo decomposition. The process is initiated by the protonation of the furan ring, with the α-carbon being the more favorable site for protonation. researchgate.netacs.org This is often the rate-limiting step. The resulting protonated furan is then susceptible to nucleophilic attack by water, leading to the formation of a furanol intermediate. Subsequent protonation of the ring oxygen facilitates the ring-opening to form a linear hydroxy enal. researchgate.netacs.org

Furan Decomposition on Catalytic Surfaces: On metal surfaces like Pd(111), the decomposition of furan often begins with the cleavage of a C-O bond. rsc.org

Electrophilic Substitution on Furan: The mechanism involves the attack of an electrophile on the electron-rich furan ring to form a stabilized carbocation intermediate (a sigma complex). pearson.com The stability of this intermediate, which has multiple resonance structures, dictates the preference for substitution at the α-positions (C2 and C5). chemicalbook.compearson.com

Nucleophilic Acyl Substitution: Reactions at the carboxylic acid group, such as esterification, proceed via a nucleophilic acyl substitution mechanism. libretexts.org In acid-catalyzed esterification, the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon, which is then attacked by the alcohol nucleophile. A tetrahedral intermediate is formed, followed by the elimination of water to yield the ester. libretexts.org

Synthesis and Characterization of Derivatives and Analogues of 4 5 Ethylfuran 2 Amido Benzoic Acid

Structural Modifications of the Benzoic Acid Moiety

The benzoic acid portion of the molecule is a frequent target for structural modification to influence properties such as solubility, binding interactions, and pharmacokinetic profiles. The carboxylic acid group itself can undergo various chemical transformations to produce esters, amides, and thioesters, providing access to a wide range of functional diversity researchgate.net. For instance, a series of 94 benzoic acid derivatives were synthesized to explore their potential as influenza neuraminidase inhibitors, highlighting the importance of this moiety in drug design nih.govresearchgate.net.

Substituents on the aromatic ring also play a critical role. The introduction of different functional groups can alter the electronic and steric nature of the molecule. In one study, the addition of two fluorine atoms to a related benzamide (B126) scaffold was found to induce non-planarity, with a dihedral angle of -27° between the carboxamide and the aromatic ring, a significant deviation from its non-fluorinated counterpart mdpi.com. This demonstrates how targeted substitutions can enforce specific conformations. Furthermore, research on para-substituted benzoic acid derivatives has identified potent enzyme inhibitors, underscoring the importance of the substitution pattern for biological activity nih.gov. The synthesis of these derivatives often involves standard transformations of the carboxyl group or functionalization of the aromatic ring researchgate.netresearchgate.net.

Substituent Effects on the Furan (B31954) Ring and the Ethyl Group

Modifications to the furan ring and its substituents, such as the ethyl group, are crucial for fine-tuning the molecule's properties. The electronic nature of substituents on the furan ring significantly impacts the molecule's reactivity and biological activity. Studies on related furan compounds show that electron-donating groups, like hydroxyl (-OH), can enhance antioxidant properties by stabilizing the resulting radical cation, whereas electron-withdrawing groups tend to diminish this activity researchgate.net. The position of the substituent is also key; research on furan-2-carboxaldehydes has shown that 5-aryl substituents increase the reactivity of the molecule compared to other substitution patterns nih.gov.

The ethyl group at the 5-position of the furan ring can also be modified. While direct studies on the ethyl group of the title compound are limited, research on analogous structures provides insight. For example, the introduction of a pentafluorosulfanyl (SF5) group on an ethylamine (B1201723) chain was found to decrease both the basicity (pKaH) and the lipophilicity of the molecule researchgate.net. This suggests that substitution on the ethyl group can be a powerful tool for modulating fundamental physicochemical properties.

The following table summarizes the observed effects of various substituents on related molecular fragments.

| Moiety | Substituent | Observed Effect | Reference |

| Furan Ring | Electron-Donating Groups (e.g., -OH) | Enhances antioxidant activity by stabilizing radical cations. | researchgate.net |

| Furan Ring | Electron-Withdrawing Groups (e.g., -NO2, -CN) | Reduces antioxidant activity. | researchgate.net |

| Furan Ring (C5) | Aryl Groups | Increases reactivity of adjacent functional groups. | nih.gov |

| Ethyl Group | Pentafluorosulfanyl (SF5) | Decreases basicity and lipophilicity. | researchgate.net |

Heterocyclic Ring Alterations and Bioisosteric Replacements

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve potency, selectivity, and metabolic stability by substituting one atom or group with another that has similar physicochemical properties researchgate.net. The furan and benzene (B151609) rings of 4-(5-ethylfuran-2-amido)benzoic acid are prime candidates for such alterations.

The furan ring can be replaced with other five-membered heterocycles like thiophene (B33073), selenophene, pyrazole, or thiazole (B1198619) cambridgemedchemconsulting.comnih.gov. A direct comparison between a furan-carboxamide and its thiophene analogue revealed that the switch from oxygen to sulfur increases the ring's aromaticity and enhances π-based intermolecular interactions, while the furan compound relies more on hydrogen bonding for its crystal packing structure rsc.org. In a different context, the furanone ring, a related oxygen-containing heterocycle, was successfully replaced by a furan-2-carboxamide moiety to create more stable compounds with significant biological activity nih.govnih.gov.

The benzene ring can also be substituted with other aromatic systems. Common bioisosteres for a phenyl ring include pyridine (B92270), thiophene, and even non-aromatic rings like cyclohexane (B81311) when hydrophobic interactions are paramount cambridgemedchemconsulting.comresearchgate.net. A more significant alteration involves fusing the existing rings to create larger scaffolds, such as benzofuran, which is itself a bioisostere of benzothiophene (B83047) and benzimidazole (B57391) mdpi.comresearchgate.net. This strategy aims to explore new chemical space and introduce different structural and electronic features mdpi.com.

Linker Variations and Homologation Studies

The amide bond in this compound serves as a crucial linker connecting the furan and benzoic acid moieties. The properties of this linker can be modulated through various chemical strategies. One approach is the bioisosteric replacement of the amide group itself. Heterocyclic rings such as 1,2,4-triazoles, imidazoles, oxadiazoles, and oxazoles are known to mimic the hydrogen-bonding capabilities of amides while potentially offering improved metabolic stability drughunter.com.

In a diversity-oriented synthesis of related furan-2-carboxamides, several alternative linkers were explored to connect the furan core to a terminal phenyl ring. nih.gov These included an N-acylcarbohydrazide, a 1,4-diaminobenzene, and a 1,2,3-triazole ring, which was constructed via a copper-catalyzed azide-alkyne cycloaddition nih.govresearchgate.net. The study found that the choice of linker had a profound impact on biological activity, with the carbohydrazide (B1668358) and triazole linkers yielding the most active compounds, while the 1,4-diaminobenzene linker led to a drop in activity nih.govresearchgate.net. These findings highlight the importance of the linker's structure, length, and hydrogen-bonding capacity in defining the molecule's interaction with its biological target.

Design Strategies for Modulating Electronic and Steric Properties of Analogues

The rational design of analogues of this compound involves strategies to systematically modulate their electronic and steric properties. The goal is often to optimize interactions with a biological target, improve pharmacokinetic properties, or enhance metabolic stability researchgate.netbaranlab.org.

Electronic properties are frequently tuned by introducing electron-donating or electron-withdrawing groups onto the aromatic or heterocyclic rings researchgate.net. An electron-donating substituent on the furan ring, for example, can increase the Highest Occupied Molecular Orbital (HOMO) energy, which can be favorable for certain mechanisms of action like antioxidant activity researchgate.net. Conversely, electron-withdrawing groups can be used to alter binding modes or prevent undesirable metabolic oxidation researchgate.netresearchgate.net.

Steric properties are modulated to probe the size and shape of a target's binding pocket. This can be achieved by introducing bulky groups, such as a tert-butyl group, to test for steric hindrance nih.gov. Another sophisticated strategy involves using substituents to control molecular conformation. For example, the strategic placement of fluorine atoms on a benzamide ring was shown to force the amide group out of the plane of the aromatic ring, creating a non-planar conformation that could lead to improved activity or selectivity mdpi.com. These design strategies are essential for moving from a lead compound to a more refined analogue with superior properties.

Comparative Reactivity and Spectroscopic Analysis of Derivatives

The characterization of newly synthesized derivatives relies on a combination of reactivity studies and spectroscopic analysis to confirm their structure and understand their chemical behavior. The reactivity of analogues can differ significantly based on their substitutions. For instance, studies on related furan-2-carboxaldehydes demonstrated that derivatives with a 5-aryl substituent are more reactive in condensation reactions than those with alkyl or fused-ring substituents, a difference attributed to the electronic influence of the substituent nih.gov.

Spectroscopic techniques are indispensable for structural elucidation and for analyzing intermolecular interactions. A detailed analysis of a related molecule, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, utilized FTIR, FT-Raman, and UV-Visible spectroscopy in conjunction with computational DFT methods researchgate.net. Such studies allow for the complete assignment of vibrational modes and the calculation of electronic properties like HOMO-LUMO energies researchgate.net. Furthermore, techniques like FTIR and NMR spectroscopy can be used to investigate the self-association of benzoic acid derivatives in solution. These studies show that in apolar solvents, derivatives tend to form hydrogen-bonded dimers, while in polar, hydrogen-bond-accepting solvents, this dimerization is inhibited in favor of other interactions like π-π stacking ucl.ac.uk.

The table below presents a comparison of predicted physicochemical properties for the parent furan-amido-benzoic acid scaffold and a derivative, illustrating the impact of a single substitution.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Predicted XlogP | Predicted CCS ([M+H]+, Ų) | Reference |

| 4-(Furan-2-amido)benzoic acid | C12H9NO4 | 231.05316 | 1.3 | 148.4 | uni.lu |

| 4-(5-Bromofuran-2-amido)benzoic acid | C12H8BrNO4 | 308.96368 | 2.7 | 161.2 | uni.lu |

This data shows that the addition of a bromine atom to the furan ring, a common modification, significantly increases the predicted lipophilicity (XlogP) and the predicted collision cross-section (CCS), a measure related to the molecule's size and shape in the gas phase uni.luuni.lu.

Mechanistic Investigations of Interactions with Biological Systems in Vitro and in Silico Studies Only

Enzyme Inhibition and Activation Mechanisms (e.g., binding kinetics, active site interactions)

No published studies were identified that investigate the enzyme inhibition or activation mechanisms of 4-(5-ethylfuran-2-amido)benzoic acid. There is no available data concerning its binding kinetics, such as inhibition constants (Kᵢ) or IC₅₀ values against any specific enzymes. Furthermore, details regarding its potential interactions with enzyme active sites, as would be determined through molecular docking or crystallographic studies, are absent from the scientific record.

While studies on other furan- and benzamide-containing molecules show activities such as tyrosinase, urease, and acetylcholinesterase inhibition, these findings cannot be extrapolated to this compound without direct experimental evidence. nih.govbohrium.comresearchgate.netmdpi.com

Receptor Binding Studies and Ligand-Target Recognition Principles

A thorough search yielded no receptor binding studies for this compound. Consequently, there is no information on its affinity for any biological receptors or the principles governing its recognition by specific targets.

Protein-Ligand Interaction Profiling using Biophysical Techniques (e.g., SPR, ITC)

There is no evidence of this compound having been subjected to protein-ligand interaction profiling using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). These techniques are crucial for quantifying binding affinity and thermodynamics, but no such data exists for this compound.

Cell-Free System Assays for Mechanistic Pathway Elucidation

No investigations using cell-free system assays to elucidate the mechanistic pathways affected by this compound have been reported. Such assays are instrumental in understanding a compound's effect on specific biological processes without the complexity of a cellular environment, but have not been applied to this molecule. researchgate.net

Investigation of Gene Expression Modulation Mechanisms in in vitro models

No data is available on the effects of this compound on gene expression in any in vitro model. Studies to determine if this compound can modulate gene transcription or translation have not been published.

Molecular Mechanism of Action in Model Biological Systems (e.g., bacterial strains, specific cell lines in vitro for fundamental biochemical insights)

There are no published reports detailing the molecular mechanism of action of this compound in any model biological system. Studies on its effects on bacterial strains or its biochemical interactions within specific cell lines for mechanistic insights are currently absent from the scientific literature. Research on other furan-2-carboxamide derivatives has noted antibiofilm and antibacterial properties against strains like Pseudomonas aeruginosa and Escherichia coli, but these findings are not specific to the ethyl-substituted compound . nih.govijabbr.com

Analytical Methodologies for Detection and Quantification of 4 5 Ethylfuran 2 Amido Benzoic Acid

Chromatographic Techniques for Separation and Purity Analysis (e.g., HPLC, GC, SFC)

Chromatography is the cornerstone for separating 4-(5-ethylfuran-2-amido)benzoic acid from starting materials, byproducts, and degradants. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this compound due to its polarity and UV-absorbing properties. upb.ronih.gov

A typical Reverse-Phase HPLC (RP-HPLC) method would involve a C18 stationary phase, which effectively retains the nonpolar regions of the molecule. nih.govuoa.gr The mobile phase would likely consist of a gradient mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). uoa.grripublication.com Detection is commonly achieved using a UV detector set at a wavelength corresponding to one of the compound's absorption maxima, likely in the 254 nm to 300 nm range, owing to the conjugated aromatic and furan (B31954) systems. uoa.grdss.go.thresearchgate.net

Gas Chromatography (GC) is also a viable technique, though it would likely require derivatization of the polar carboxylic acid and amide functional groups to increase volatility and thermal stability. nih.gov A common approach is silylation, converting the -COOH and -NH- groups into their trimethylsilyl (B98337) (TMS) esters and amides, respectively. nih.gov Following derivatization, separation can be achieved on a nonpolar or medium-polarity capillary column (e.g., DB-5 or HP-5) with detection by a Flame Ionization Detector (FID) or, for greater specificity, a Mass Spectrometer (MS). researchgate.netnih.gov

Supercritical Fluid Chromatography (SFC) presents a green alternative, using supercritical CO2 as the primary mobile phase, which can offer faster separations and reduced solvent waste compared to HPLC.

Table 1: Illustrative HPLC and GC Parameters for Analysis

| Parameter | HPLC Method (Hypothetical) | GC Method (Hypothetical, Post-Derivatization) |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in Water B: Acetonitrile (Gradient Elution) | Helium, constant flow 1.0 mL/min |

| Flow Rate | 1.0 mL/min | N/A |

| Temperature | 30 °C | Injector: 250 °C, Oven: 100 °C to 280 °C ramp |

| Detection | UV-DAD at 285 nm | Mass Spectrometry (MS) |

| Injection Volume | 10 µL | 1 µL (Splitless) |

Developing a reliable analytical method requires a systematic process of optimization, followed by rigorous validation according to guidelines from the International Council for Harmonisation (ICH). emerypharma.comekb.eg The goal is to create a method that is accurate, precise, specific, and robust for its intended purpose. emerypharma.com

Method development for an HPLC procedure would involve screening different columns, mobile phase compositions (pH, organic solvent), and gradient profiles to achieve optimal separation of the target analyte from all potential impurities. ekb.egmdpi.com

Validation demonstrates the method's suitability and reliability. emerypharma.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range. nih.gov

Accuracy: The closeness of test results to the true value, often assessed by spike-recovery experiments. mdpi.com

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision). mdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ekb.eg

Table 2: Hypothetical Validation Data for an HPLC-UV Method

| Validation Parameter | Typical Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.995 | 0.9998 |

| Accuracy (% Recovery) | 80-120% | 98.5% - 101.2% |

| Precision (RSD%) | ≤ 2% | 0.85% |

| LOD | Signal-to-Noise ≥ 3 | 0.05 µg/mL |

| LOQ | Signal-to-Noise ≥ 10 | 0.15 µg/mL |

| Specificity | Peak purity index > 0.99 | Passed |

The parent molecule, this compound, is not chiral. However, if synthetic modifications introduce a stereocenter (for example, on the ethyl group or through the creation of atropisomers via bulky substitutions), chiral chromatography would become essential for separating the resulting enantiomers. nih.gov Chiral separations are commonly performed using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a wide range of compounds and could be screened for the resolution of chiral derivatives of the target molecule. nih.gov

Electrophoretic Methods for Separation and Characterization

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, requiring minimal sample and solvent. Capillary Zone Electrophoresis (CZE) would be the most direct mode for analyzing this compound. nih.gov The compound's charge and, consequently, its electrophoretic mobility, would be highly dependent on the pH of the background electrolyte (BGE). nih.gov

In an acidic BGE (e.g., pH < 4), the carboxylic acid group would be largely protonated (neutral), while the amide nitrogen could be partially protonated, giving the molecule a net positive charge and allowing it to be separated with other cations. nih.gov Conversely, in a basic BGE (e.g., pH > 6), the carboxylic acid would be deprotonated (anionic), leading to a net negative charge and migration as an anion. The optimal pH would be determined empirically to achieve the best separation from impurities. nih.gov

Spectrophotometric and Spectrofluorometric Assays for Quantification

UV-Visible spectrophotometry provides a simple and rapid method for quantifying this compound in pure solutions or simple mixtures. researchgate.net The molecule's conjugated system, encompassing the furan ring, amide bond, and benzene (B151609) ring, is expected to produce strong UV absorbance. dss.go.thresearchgate.net A full UV spectrum would be recorded to identify the wavelength of maximum absorbance (λmax), which would then be used for quantification based on the Beer-Lambert law. researchgate.net The accuracy of this method can be affected by any impurities that also absorb at the chosen wavelength. dss.go.th

While the native fluorescence of the compound is not documented, spectrofluorometry could potentially offer higher sensitivity and selectivity if the molecule exhibits fluorescence. Alternatively, derivatization with a fluorescent tag could be employed to create a highly fluorescent product for trace-level quantification.

Table 3: Hypothetical UV Spectrophotometric Calibration Data

| Concentration (µg/mL) | Absorbance at λmax (285 nm) |

|---|---|

| 1.0 | 0.112 |

| 2.5 | 0.280 |

| 5.0 | 0.561 |

| 7.5 | 0.842 |

| 10.0 | 1.123 |

Electrochemical Methods for Detection

Electrochemical methods, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), can be used for the detection and quantification of electroactive compounds. ut.ac.ir The furan moiety is known to be susceptible to electrochemical oxidation. rsc.orgminakem.com Additionally, the aromatic amine-like structure within the molecule could also be electrochemically active. mdpi.com A method using a glassy carbon electrode could be developed to monitor the oxidation peak current, which would be proportional to the concentration of this compound. ut.ac.ir This technique can be highly sensitive and is amenable to use as a detector for HPLC (electrochemical detection, ECD). nih.gov

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for definitive identification and structural elucidation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful technique for analyzing this compound. It provides separation, accurate mass measurement, and fragmentation data in a single run. rsc.orgekb.eg Using an electrospray ionization (ESI) source, the compound can be ionized, typically in negative ion mode ([M-H]⁻) due to the acidic benzoic acid group, or in positive ion mode ([M+H]⁺). researchgate.net High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) experiments involve fragmenting the parent ion to produce a characteristic pattern that confirms the structure, for instance, showing losses corresponding to the ethyl group, CO₂, or cleavage at the amide bond. mdpi.comekb.eg

Gas Chromatography-Mass Spectrometry (GC-MS) , following the necessary derivatization, provides high chromatographic resolution and definitive structural information through electron ionization (EI) fragmentation patterns. nih.govnih.gov The resulting mass spectrum serves as a chemical fingerprint, with characteristic fragments for the ethylfuranoyl moiety and the silylated aminobenzoic acid portion, allowing for unambiguous identification. nih.gov

Table 4: Summary of Hyphenated Techniques for Analysis

| Technique | Ionization Mode | Typical Information Obtained | Advantages |

|---|---|---|---|

| LC-MS/MS | ESI (-/+) | Retention Time, Parent Ion (m/z), Fragment Ions | High sensitivity and specificity, no derivatization needed. mdpi.com |

| GC-MS | EI | Retention Time, Characteristic Fragmentation Pattern | High-resolution separation, reproducible library-searchable spectra. nih.govnih.gov |

Environmental Aspects and Degradation Pathways of 4 5 Ethylfuran 2 Amido Benzoic Acid

Photodegradation under Simulated Environmental Conditions

While specific research on the photodegradation of 4-(5-ethylfuran-2-amido)benzoic acid is not extensively documented, its chemical structure provides insights into its potential photochemical fate. The molecule incorporates a furan (B31954) ring, which is a known chromophore susceptible to photo-oxidation. Studies on other furan-containing compounds have shown that they can undergo direct photolysis upon exposure to sunlight. This process often involves the generation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which can lead to the cleavage of the furan ring and the formation of smaller, oxidized byproducts.

Biodegradation in Soil and Aquatic Systems (Mechanistic studies of microbial activity)

The biodegradation of this compound is expected to be a key process for its removal from soil and aquatic environments. Although direct mechanistic studies on this specific compound are limited, the presence of a furan ring, an amide bond, and a benzoic acid group suggests that microorganisms capable of degrading these functional groups would play a role in its breakdown.

Research has shown that related compounds, such as furan-2-carboxylic acid, can be biodegraded by various microbial communities. The initial step in the aerobic biodegradation of furan derivatives often involves the hydroxylation of the furan ring, followed by ring cleavage, a process typically mediated by monooxygenase or dioxygenase enzymes from bacteria and fungi. The ethyl group at the 5-position of the furan ring in the target molecule might influence the efficiency of this initial enzymatic attack.

Sorption and Mobility in Environmental Matrices

The sorption and mobility of this compound in the environment are dictated by its physicochemical properties and the nature of the surrounding environmental matrices like soil and sediment. The molecule's structure includes both a hydrophobic ethylfuran group and a hydrophilic, ionizable carboxylic acid group, which together will determine its partitioning behavior.

The benzoic acid portion of the molecule has a specific pKa value. At typical environmental pH levels (ranging from 5 to 9), the carboxylic acid group will likely be deprotonated, existing in its negatively charged carboxylate form. This anionic state generally leads to reduced sorption to negatively charged soil organic matter and clay particles due to electrostatic repulsion, which could result in greater mobility in soil and aquatic systems.

Conversely, the nonpolar ethylfuran part of the molecule will promote sorption to organic carbon in soil and sediment via hydrophobic interactions. The extent of this sorption is often quantified by the organic carbon-water (B12546825) partitioning coefficient (Koc). While an experimentally determined Koc value for this compound is not available, it can be estimated using Quantitative Structure-Activity Relationship (QSAR) models. Given the presence of the ionizable carboxylic acid group, it is anticipated that this compound would exhibit moderate to high mobility in many soil types, especially those with low organic matter content.

Table 1: Predicted Physicochemical Properties Influencing Environmental Mobility

| Property | Predicted Value/Behavior | Implication for Environmental Fate |

|---|---|---|

| Water Solubility | Moderate to High (enhanced by carboxylate form) | Higher potential for transport in aqueous systems. |

| pKa | ~4-5 (estimated for the carboxylic acid group) | Predominantly anionic at typical environmental pH, reducing sorption to clay. |

| Log Kow (Octanol-Water Partition Coefficient) | Moderate | Indicates a balance between hydrophilic and hydrophobic character. |

| Koc (Organic Carbon-Water Partition Coefficient) | Low to Moderate (predicted) | Suggests moderate to high mobility in soil. |

Ecotoxicological Mechanisms in Non-Human Organisms (e.g., algae, daphnia, in vitro mechanistic studies of effects)

Specific ecotoxicological data for this compound are not available. However, potential toxic mechanisms can be inferred from the known effects of its structural components, namely furan derivatives and substituted benzoic acids.

Furan-containing compounds have been shown to be toxic to various aquatic organisms. The toxicity of furan is often associated with its metabolic activation into reactive intermediates, such as unsaturated dicarbonyls. These metabolites can cause cellular damage by binding to essential macromolecules like proteins and DNA, and by inducing oxidative stress. In algae, for example, some furan derivatives have been found to inhibit photosynthesis and growth by affecting photosystem II (PSII) efficiency.

Benzoic acid and its derivatives can also be toxic to aquatic life, often by acting as uncouplers of oxidative phosphorylation, which disrupts cellular energy production. The toxicity of these compounds is also influenced by pH, as the neutral (protonated) form is typically more lipid-soluble and can more readily penetrate biological membranes.

In organisms like daphnids, the primary toxic action for structurally similar compounds is often narcosis, where the chemical accumulates in the organism's lipid tissues, leading to a non-specific disruption of cell membrane function. However, more specific toxic mechanisms, such as enzyme inhibition or interference with metabolic pathways, cannot be discounted without direct experimental evidence.

Table 2: Potential Ecotoxicological Endpoints for this compound Based on Analogue Data

| Organism Group | Potential Endpoint | Putative Mechanism |

|---|---|---|

| Algae | Inhibition of growth, photosynthesis | Disruption of photosystem II, oxidative stress. |

| Daphnia | Immobilization, reduced reproduction | Narcosis, disruption of metabolic processes. |

| Fish | Acute and chronic toxicity | Uncoupling of oxidative phosphorylation, metabolic disruption. |

| Microorganisms | Inhibition of microbial activity | Disruption of cell membranes, enzyme inhibition. |

Fate and Transport Modeling in Environmental Compartments

Modeling the environmental fate and transport of this compound is crucial for estimating its concentrations in air, water, soil, and sediment, and for assessing potential ecological exposure. Multimedia environmental fate models, like the Equilibrium Criterion (EQC) model, are suitable for this purpose. These models rely on input data such as the compound's physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient), its degradation rates (half-lives for photodegradation and biodegradation), and its emission rates into the environment.

Since specific experimental data for this compound are scarce, these necessary parameters must be estimated using QSARs and other predictive techniques. For example, its vapor pressure is likely to be low, suggesting that long-range atmospheric transport in the gaseous phase is not a primary concern. Partition coefficients (Kow, Koc, Kaw) can also be estimated to model its distribution among different environmental media.

The degradation half-lives in various compartments are critical model inputs. Based on the analysis in the preceding sections, it is expected that this compound will undergo both photodegradation and biodegradation. Estimated rates for these processes would be integrated into the model to predict its persistence and distribution. Given its likely moderate to high water solubility and mobility, it is anticipated that the aquatic compartment would be a major sink for this compound if it were released into the environment. The accuracy of such modeling heavily relies on the quality of the estimated input parameters, and experimental verification would be necessary for a definitive environmental risk assessment.

Future Research Directions and Emerging Paradigms for 4 5 Ethylfuran 2 Amido Benzoic Acid

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches